REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1)=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[NH2:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1 |f:1.2.3|
|
Name
|
2,2,2trifluoro-N-(7-methyl-benzofuran-5-yl)-acetamide
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC=1C=C(C2=C(C=CO2)C1)C)(F)F
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with dichloromethane (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) organic phase
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C2=C(C=CO2)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |